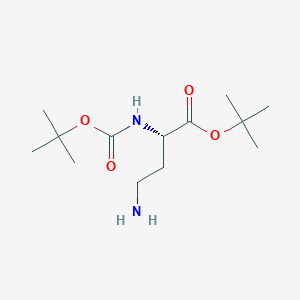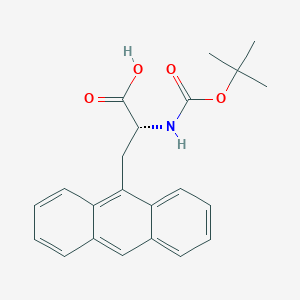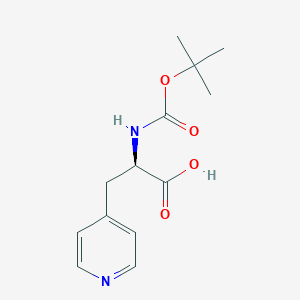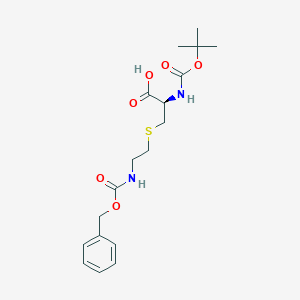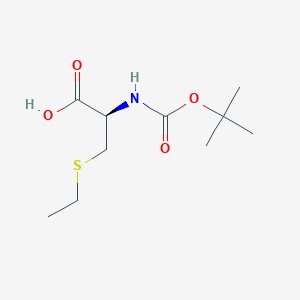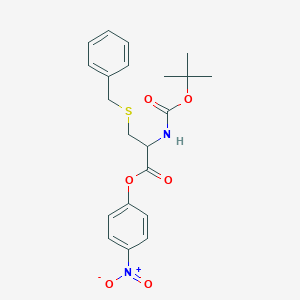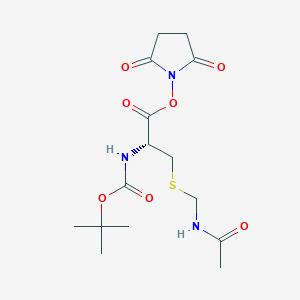
Boc-4-(trifluoromethyl)-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-4-(trifluoromethyl)-D-phenylalanine” is also known as “®-3- (Boc-amino)-3- [4- (trifluoromethyl)phenyl]propionic acid” or “Boc-4- (trifluoromethyl)-L-β-phenylalanine”. Its empirical formula is C15H18F3NO4 .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H20F3NO4, with an average mass of 347.329 Da and a monoisotopic mass of 347.134430 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, Boc-amino acids are generally used in peptide synthesis. They can undergo reactions such as Suzuki–Miyaura coupling and protodeboronation .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Sensors and Biosensors for Amino Acids
A notable application of Boc-4-(trifluoromethyl)-D-phenylalanine is in the development of sensors and biosensors for detecting amino acids, specifically phenylalanine, tyrosine, and tryptophan. The use of conducting polymers and molecularly imprinted polymers in electrochemical sensors and biosensors has been explored for their potential in monitoring diseases associated with these amino acids, as well as in the quality control of medicines. This application is crucial for the fields of medicine and pharmacy, providing efficient devices for study and disease monitoring (A. Dinu & C. Apetrei, 2022).
Photocatalysis Enhancement
Another significant application is in the field of photocatalysis, where modifications of (BiO)2CO3 (BOC) have shown promising results in enhancing photocatalytic performance under visible light. This application spans across various fields including healthcare, with the potential for use in environmental purification and energy conversion. The modification strategies developed aim to overcome the limitations posed by BOC's wide band gap, thereby improving its utility in photocatalytic reactions (Zilin Ni et al., 2016).
Drug Delivery Systems in Cancer Therapy
In cancer therapy, particularly in boron neutron capture therapy (BNCT), this compound-related compounds have been applied in drug delivery systems. These systems aim to selectively deliver boron atoms to cancer cells, maximizing the therapeutic effect while minimizing damage to healthy cells. This application demonstrates the potential of using boron-containing compounds in developing targeted therapies for various cancers (H. Yanagië et al., 2008).
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have found applications in the development of organic light-emitting diodes (OLEDs). Specifically, materials based on the BODIPY platform, which is related to the chemical structure of interest, have been explored for their potential as metal-free infrared emitters. This application highlights the versatility of these compounds in electronic and photonic devices, offering new opportunities for the design of efficient, low-cost OLEDs (B. Squeo & M. Pasini, 2020).
Wirkmechanismus
Target of Action
Boc-4-(trifluoromethyl)-D-phenylalanine, also known as ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, is a derivative of phenylalanine
Mode of Action
Phenylalanine derivatives are often used in the synthesis of peptides and proteins, suggesting that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Phenylalanine derivatives are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCCWNHCHCWAZ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82317-83-7 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





